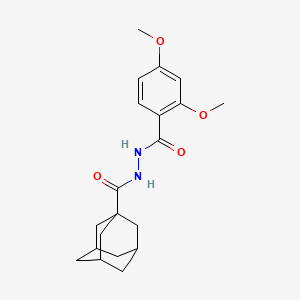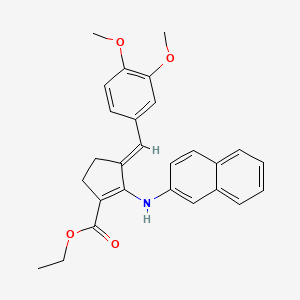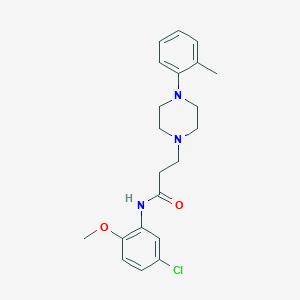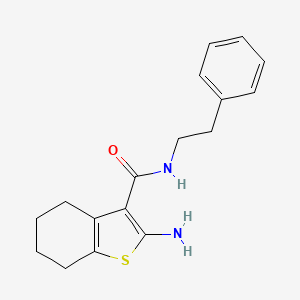![molecular formula C21H18N4O4S B11517842 N'-{(E)-[2,4-dinitro-6-(phenylsulfanyl)phenyl]methylidene}-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11517842.png)
N'-{(E)-[2,4-dinitro-6-(phenylsulfanyl)phenyl]methylidene}-N,N-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-N4-{[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]METHYLIDENE}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is a complex organic molecule characterized by its unique structure, which includes nitro groups, a phenylsulfanyl group, and a dimethylbenzene diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N4-{[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]METHYLIDENE}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the nitration of a phenylsulfanyl-substituted benzene derivative to introduce nitro groups at the 2 and 4 positions.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with N1,N1-dimethylbenzene-1,4-diamine under controlled conditions to form the final product. This step often requires the use of a suitable catalyst and solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate reaction vessels, temperature control, and purification methods to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents are hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or enzymes, leveraging the compound’s unique structural features.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro groups and phenylsulfanyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethylbenzene-1,4-diamine: Shares the dimethylbenzene diamine moiety but lacks the nitro and phenylsulfanyl groups.
2,4-Dinitrophenylsulfanylbenzene: Contains the nitro and phenylsulfanyl groups but lacks the dimethylbenzene diamine moiety.
Uniqueness
The combination of nitro groups, a phenylsulfanyl group, and a dimethylbenzene diamine moiety in (4E)-N4-{[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]METHYLIDENE}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE makes it unique
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[(2,4-dinitro-6-phenylsulfanylphenyl)methylideneamino]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H18N4O4S/c1-23(2)16-10-8-15(9-11-16)22-14-19-20(25(28)29)12-17(24(26)27)13-21(19)30-18-6-4-3-5-7-18/h3-14H,1-2H3 |
InChI Key |
KQUUMQGMHUSWTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2SC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[4-(benzyloxy)phenyl]-4-(2-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione](/img/structure/B11517781.png)

![(3E)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-butoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11517789.png)
![N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B11517799.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11517800.png)
![(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,4-dichlorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11517805.png)



![2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole](/img/structure/B11517828.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11517838.png)
